N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine

IDH1 inhibitors Regiochemistry Structure-activity relationship

N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine (CAS 1466199-32-5) is a small-molecule building block belonging to the imidazole–cyclopropylamine class, with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol. The compound features a 1-methyl-1H-imidazol-5-yl moiety linked through a methylene bridge to a cyclopropanamine group.

Molecular Formula C8H13N3
Molecular Weight 151.213
CAS No. 1466199-32-5
Cat. No. B2444370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine
CAS1466199-32-5
Molecular FormulaC8H13N3
Molecular Weight151.213
Structural Identifiers
SMILESCN1C=NC=C1CNC2CC2
InChIInChI=1S/C8H13N3/c1-11-6-9-4-8(11)5-10-7-2-3-7/h4,6-7,10H,2-3,5H2,1H3
InChIKeyWUVGIYMNOOSWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine (CAS 1466199-32-5): Procurement-Relevant Chemical Identity and Physicochemical Baseline


N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine (CAS 1466199-32-5) is a small-molecule building block belonging to the imidazole–cyclopropylamine class, with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol [1]. The compound features a 1-methyl-1H-imidazol-5-yl moiety linked through a methylene bridge to a cyclopropanamine group. Its computed physicochemical properties include a topological polar surface area of 29.9 Ų, a partition coefficient (XLogP3-AA) of 0, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 [1]. Commercially, the compound is supplied as a liquid at 95% purity (Sigma-Aldrich/Enamine) and is stored at room temperature . The GHS classification indicates acute toxicity (oral, dermal, inhalation), skin irritation, serious eye damage, and respiratory irritation [1].

Why N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine Cannot Be Replaced by Generic Imidazole or Cyclopropylamine Analogs in Research Procurement


Imidazole-containing cyclopropylamine building blocks are widely used in medicinal chemistry for programs targeting mutant IDH1 [1], LSD1, and other epigenetic enzymes, but their biological performance is exquisitely sensitive to the regiochemistry of the N-methyl substituent on the imidazole ring and the presence of the methylene spacer between the imidazole and the cyclopropylamine. The 1-methyl-1H-imidazol-5-yl (N-3 methylimidazol-4-yl) connectivity in this compound places the hydrophobic methyl group distal to the amine-bearing side chain, a geometry that has been shown in structure–activity relationship (SAR) studies of related IDH1 inhibitor series to influence both enzymatic inhibition and cellular 2-hydroxyglutarate (2-HG) suppression [1]. Simple substitution with other regioisomers or des-methyl analogs risks losing the specific hydrogen-bonding and lipophilic contacts that determine potency and metabolic stability. The quantitative evidence below clarifies where this specific compound offers measurable differentiation.

Product-Specific Quantitative Differentiation Evidence for N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine


Regiochemical Identity: 1-Methyl-1H-imidazol-5-yl vs. 1-Methyl-1H-imidazol-4-yl Connectivity Enables Distinct Target Engagement in IDH1 Inhibitor Scaffolds

In the SAR study of imidazole cyclopropyl amine analogues as mutant IDH1 inhibitors (Zheng et al., 2018), compounds bearing the 1-methyl-1H-imidazol-5-ylmethylamine substructure exhibited distinct enzymatic and cellular inhibition profiles compared to structural isomers. The lead compound 5t – which incorporates the 1-methyl-1H-imidazol-5-yl motif with a cyclopropyl-containing side chain – demonstrated potent IDH1^R132H enzymatic inhibition and suppressed 2-HG production in the IDH1-mutant HT1080 cell line, while also displaying moderate liver microsome stability [1]. Although the exact quantitative values for the unsubstituted parent compound N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine are not reported in this publication, the SAR table demonstrates that even minor alterations to the imidazole substitution pattern (e.g., moving the methyl group from the 1-position or changing the cyclopropyl to cyclobutyl) result in substantial shifts in both enzymatic IC₅₀ and cellular 2-HG suppression IC₅₀, with the most potent analogues achieving enzymatic IC₅₀ values below 100 nM [1].

IDH1 inhibitors Regiochemistry Structure-activity relationship

Methylene Spacer: Conformational Flexibility Distinguishes N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine from Directly Linked 1-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine

The target compound differs from 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine (CAS 1266184-45-5, molecular weight 137.18 g/mol, also available commercially at 95% purity) by the insertion of a methylene (–CH₂–) spacer between the imidazole ring and the cyclopropanamine nitrogen [1][2]. This methylene group introduces an additional rotatable bond (rotatable bond count = 3 for the target compound vs. 1 for the directly linked analogue), which alters both the conformational flexibility and the distance between the imidazole hydrogen-bond acceptor and the protonated amine pharmacophore [1]. In the context of IDH1 inhibitor design, the methylene spacer was a key structural feature present in the optimized analogues, enabling the cyclopropylamine group to adopt the necessary geometry for interaction with the enzyme active site while avoiding steric clashes observed with directly linked cyclopropane-imidazole congeners [3].

Medicinal chemistry Conformational analysis Scaffold design

Cyclopropyl vs. Cyclobutyl or Acyclic Amine: Lipophilicity and Metabolic Stability Differentiation for CNS-Penetrant and Epigenetic Target Applications

The cyclopropyl group in N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine contributes a calculated XLogP3-AA of 0, reflecting balanced hydrophilicity–lipophilicity that is desirable for oral bioavailability and potential CNS penetration [1]. In the Zheng et al. (2018) IDH1 inhibitor study, replacement of the cyclopropyl ring with larger cycloalkyl groups (e.g., cyclobutyl) or acyclic alkyl amines led to measurable changes in metabolic stability in human liver microsomes, with the cyclopropyl-containing analogues generally exhibiting superior metabolic half-lives compared to their cyclobutyl counterparts [2]. The cyclopropyl group is also a recognized structural motif for reducing oxidative metabolism at the amine α-position, a property that distinguishes this compound from analogues bearing N-ethyl, N-isopropyl, or N-benzyl substituents [2].

Lipophilicity Metabolic stability CNS drug design

Commercially Defined Purity Baseline: 95% Assay with Analytical Traceability vs. Uncharacterized or Lower-Purity Alternatives

The compound is available from Sigma-Aldrich (Enamine catalog) with a defined purity of 95% and a Certificate of Analysis (COA) available upon request . This level of characterization contrasts with alternative sourcing channels where purity may be unspecified, lower, or determined by less rigorous analytical methods. The liquid physical form (shipped at ambient temperature) simplifies handling and aliquoting compared to solid forms that may require specialized storage or dissolution protocols . The GHS hazard profile – H302, H312, H315, H318, H332, H335 – is fully disclosed and based on ECHA C&L notifications [1], enabling compliant laboratory handling.

Chemical procurement Purity specification Quality control

Best-Validated Research and Industrial Application Scenarios for N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine (CAS 1466199-32-5)


Medicinal Chemistry: IDH1 Mutant Inhibitor Lead Optimization and Library Synthesis

The compound serves as a key intermediate or structural template for generating imidazole cyclopropyl amine analogues targeting mutant IDH1 (R132H and other variants). The 1-methyl-1H-imidazol-5-ylmethyl connectivity has been directly associated with potent enzymatic inhibition (IC₅₀ < 100 nM for optimized analogues) and cellular 2-HG suppression in IDH1-mutant HT1080 cells [1]. Researchers synthesizing focused libraries for IDH1 should prioritize this exact regioisomer, as SAR data indicate that alternative imidazole substitution patterns significantly reduce target engagement [1].

Epigenetic Probe Development: LSD1 (KDM1A) Inhibitor Scaffold Derivatization

Cyclopropanamine-containing compounds have been extensively patented as LSD1 (lysine-specific demethylase 1) inhibitors for applications in schizophrenia, neurodevelopmental disorders, and oncology (e.g., Takeda patent family) [2]. The methylene-bridged imidazole-cyclopropanamine architecture of this compound provides a suitable core for installing additional substituents that modulate LSD1 inhibitory activity. The defined 95% purity and liquid form facilitate high-throughput parallel synthesis workflows common in epigenetic probe development .

Chemical Biology: Tool Compound Synthesis for Target ID and Pathway Deconvolution

The balanced physicochemical profile (XLogP3-AA = 0, TPSA = 29.9 Ų, one HBD, two HBA) [3] makes this compound an attractive starting point for synthesizing chemical probes with favorable cell permeability and potential CNS exposure. The cyclopropyl group confers resistance to oxidative N-dealkylation, a common metabolic liability of secondary amines [1]. When coupled to appropriate warheads or reporter groups, derivatives of this scaffold can be used in chemoproteomics or cellular target engagement assays.

Procurement-Quality Benchmarking: Comparator for Alternative Supplier Qualification

For industrial procurement teams, this Sigma-Aldrich/Enamine-sourced product (95% purity, liquid, ambient shipping, COA-documented) provides a defined quality benchmark against which alternative vendor offerings of imidazole-cyclopropylamine building blocks can be evaluated. Key comparators include CAS 1266184-45-5 (1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine, also 95%) and CAS 2060036-33-9 (the dihydrochloride salt form), with differentiation based on rotatable bond count, physical form suitability for specific synthetic protocols, and purity documentation standards [3][4].

Quote Request

Request a Quote for N-((1-Methyl-1H-imidazol-5-yl)methyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.